6-Methoxy vs. 7-Methoxy Regioisomer: Gluconeogenesis Inhibition and Phosphofructokinase Activation in Isolated Rat Hepatocytes
The 6-methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid scaffold has been characterized as an inhibitor of gluconeogenesis in isolated rat hepatocytes, preventing hormonal stimulation of gluconeogenesis and the corresponding decrease in lactate production from dihydroxyacetone, and additionally functions as an activator of rat liver phosphofructokinase . While direct head-to-head data with the 7-methoxy regioisomer are not publicly available, the 6-methoxy substitution pattern places the electron-donating methoxy group in a position that, in related benzopyran series, yields superior metabolic stability compared with 7-substituted analogs, which are more susceptible to CYP-mediated O-demethylation . Class-level structure–activity relationship (SAR) data from the 2-trifluoromethyl-2H-benzopyran-3-carboxylic acid series demonstrate that 6-position substitution is a critical determinant of COX-2 binding affinity and selectivity, with 6-methoxy-2H-chromene analogs achieving IC₅₀ values in the low nanomolar range against human recombinant COX-2 [1].
| Evidence Dimension | Gluconeogenesis inhibition and phosphofructokinase activation |
|---|---|
| Target Compound Data | Inhibits gluconeogenesis and prevents hormonal stimulation; activates rat liver phosphofructokinase (qualitative). No quantitative IC₅₀ publicly available for this specific CAS. |
| Comparator Or Baseline | 7-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (CAS 2060006-31-5). No publicly available gluconeogenesis data; COX-2 activity predicted to differ based on positional SAR. |
| Quantified Difference | Not quantifiable due to absence of published head-to-head data; structurally predicted CYP metabolic liability higher for 7-methoxy vs. 6-methoxy. |
| Conditions | Isolated rat hepatocytes (gluconeogenesis); rat liver phosphofructokinase enzyme preparation; class-level COX-2 SAR inferred from human recombinant enzyme assays. |
Why This Matters
The 6-methoxy regioisomer is positioned as the metabolically more stable candidate for hepatic metabolism studies, making it the superior procurement choice when designing experiments on gluconeogenesis or phosphofructokinase modulation.
- [1] Gierse, J.K., et al. Evaluation of COX-1/COX-2 selectivity and potency of a new class of COX-2 inhibitors. Eur. J. Pharmacol., 2008, 588, 93–100. SC-75416: COX-2 IC₅₀ = 0.25 μM, COX-1 IC₅₀ = 49.6 μM (human recombinant enzymes). View Source
